molecular formula C8H12O4 B3029086 5-hydroxy-4-(hydroxymethyl)hexahydro-2H-cyclopenta[b]furan-2-one CAS No. 521323-11-5

5-hydroxy-4-(hydroxymethyl)hexahydro-2H-cyclopenta[b]furan-2-one

Cat. No. B3029086
M. Wt: 172.18 g/mol
InChI Key: VYTZWRCSPHQSFX-UHFFFAOYSA-N
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Description

5-hydroxy-4-(hydroxymethyl)hexahydro-2H-cyclopenta[b]furan-2-one, also known as 5-HMF, is a naturally occurring compound found in many food products. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including food science, biochemistry, and pharmaceuticals.

Scientific Research Applications

1. Biomass Conversion

5-Hydroxymethylfurfural (HMF), a derivative of 5-Hydroxy-4-(Hydroxymethyl)hexahydro-2H-cyclopenta[b]furan-2-one, plays a crucial role in the conversion of biomass. It acts as an intermediate in producing a variety of value-added chemicals through catalytic reduction processes. Such transformations include the production of furfuryl alcohol, tetrahydrofurfuryl alcohol, and various furan derivatives essential in biorefinery applications (Nakagawa, Tamura, & Tomishige, 2013).

2. Polymer Synthesis

The compound is significant in the enzymatic synthesis of biobased polyesters, serving as a biobased rigid diol. It provides a sustainable alternative to traditional aromatic monomers used in polyester synthesis, contributing to the development of novel biobased furan polyesters (Jiang et al., 2014).

3. Chemical Production

Various catalytic processes convert HMF into high-value chemicals. These include aerobic oxidation, reductive amination, and synthesis of aromatics. The compound's unique structure enables the production of chemicals like furandicarboxylic acid and dimethyl furan, among others, which are valuable in different industrial applications (Xia et al., 2018).

4. Biocatalysis

In biocatalysis, the compound is used for synthesizing various chemicals using enzymes. For example, alcohol dehydrogenases have been utilized for the biocatalytic synthesis of BHMF from HMF, indicating the potential for environmentally friendly and cost-effective production methods (Xia, Zong, & Li, 2020).

5. Furan Derivative Synthesis

The compound's furan ring and functional groups facilitate the synthesis of various furan derivatives, including dimethylfuran and dihydromethyltetrahydrofuran, which have applications ranging from fuels to specialty chemicals (Kong et al., 2018).

properties

IUPAC Name

5-hydroxy-4-(hydroxymethyl)-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O4/c9-3-5-4-1-8(11)12-7(4)2-6(5)10/h4-7,9-10H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYTZWRCSPHQSFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C2C1OC(=O)C2)CO)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30396029
Record name 5-hydroxy-4-(hydroxymethyl)hexahydro-2H-cyclopenta[b]furan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30396029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-hydroxy-4-(hydroxymethyl)hexahydro-2H-cyclopenta[b]furan-2-one

CAS RN

521323-11-5
Record name 5-hydroxy-4-(hydroxymethyl)hexahydro-2H-cyclopenta[b]furan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30396029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 50 (10.0 g, 39 mmol) in MeOH (100 mL) was added potassium carbonate (15 g). The suspension was stirred at room temperature for 3 hours. To the suspension was added ethyl acetate (60 mL). The resulting suspension was filtered through a pad of diatomaceous earth (Celite®). The filtrate was concentrated in vacuo to give crude product. The crude product was dissolved in MeOH (15 mL) and to it was added diethyl ether (100 mL). The resulting suspension was stirred for 2 hours at room temperature. The solid was filtered to give the title compound (3.62 g, 54%).
Name
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step Two
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
15 mL
Type
solvent
Reaction Step Three
Quantity
100 mL
Type
reactant
Reaction Step Four
Yield
54%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
N Umekubo, Y Hayashi - European Journal of Organic …, 2020 - Wiley Online Library
Corey lactone was synthesized in a single pot within 152 minutes in a 50 % overall yield via pot and time economical manner. Latanoprost, an antiglaucoma blockbuster drug, was also …
A Moser - Citeseer
While a 1H/1H COSY or TOCSY can be a challenge for a structure with severe spectral overlaps and thus difficult to interpret, obtaining an HSQC/TOCSY can be a better choice. …
Number of citations: 2 citeseerx.ist.psu.edu
KA Blinov, NI Larin, MP Kvasha, A Moser… - Magnetic …, 2005 - Wiley Online Library
Indirect covariance NMR offers an alternative method of extracting spin–spin connectivity information via the conversion of an indirect‐detection heteronuclear shift‐correlation data …
J Svoboda, V Kozmík, I Veselý… - Collection of …, 1996 - cccc.uochb.cas.cz
New synthesis of intermediates for the preparation of prostaglandin analogs of the E 1 series is described. The simple synthesis starts from commercially accessible Corey acetate 1 and …
Number of citations: 6 cccc.uochb.cas.cz
ВВ Лоза, НС Востриков, МС Мифтахов - 2013 - elibrary.ru
Изобретение относится к области органической химии, конкретно к способу получения энантиомерных производных лактона Кори формул (-)-и ((+)-Ia, b), заключающийся во …
Number of citations: 0 elibrary.ru

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